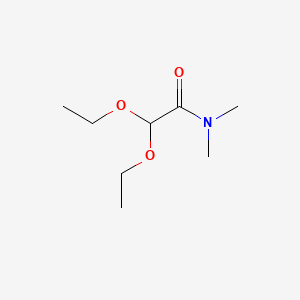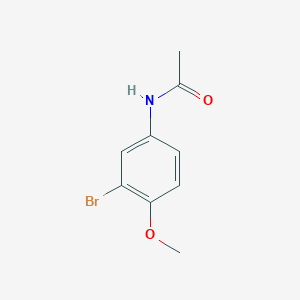
n-(3-Bromo-4-methoxyphenyl)acetamide
Übersicht
Beschreibung
N-(3-Bromo-4-methoxyphenyl)acetamide, also known as 3-Bromo-4-methoxyacetanilide or 3-Bromo-4-methoxy-N-phenylacetamide, is a chemical compound with the molecular formula C10H11BrNO2. It is a white crystalline solid that is commonly used in scientific research for its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Green Synthesis Applications
N-(3-Amino-4-methoxyphenyl)acetamide, a derivative of N-(3-Bromo-4-methoxyphenyl)acetamide, plays a significant role in the production of azo disperse dyes. A novel Pd/C catalyst developed for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide shows high activity, selectivity, and stability. This innovation represents a greener alternative to traditional iron powder reduction methods in the dye industry (Zhang, 2008).
Antimicrobial Applications
Novel acetamide derivatives, including those related to N-(3-Bromo-4-methoxyphenyl)acetamide, have been synthesized and show promising antimicrobial properties. For instance, the synthesis of various acetamide derivatives and their evaluation as potential antimicrobial agents highlights their potential in addressing bacterial and fungal infections (Debnath & Ganguly, 2015).
Analgesic and Antipyretic Applications
Certain acetamide derivatives exhibit significant analgesic and antipyretic activities, comparable with standard drugs. These derivatives, including those structurally related to N-(3-Bromo-4-methoxyphenyl)acetamide, present opportunities for the development of new pain relief and fever-reducing drugs (Rani et al., 2016).
Antioxidant Applications
Compounds structurally similar to N-(3-Bromo-4-methoxyphenyl)acetamide, isolated from marine sources like Rhodomela confervoides, exhibit potent antioxidant activities. These activities suggest their potential application in food and pharmaceutical industries as natural antioxidants (Li et al., 2012).
Enzyme Inhibition and Anticancer Applications
Certain N-(3-Bromo-4-methoxyphenyl)acetamide-related compounds have shown promise as enzyme inhibitors with potential anticancer properties. For example, specific acetamide derivatives have been synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B, an enzyme implicated in cancer progression (Saxena et al., 2009).
Pharmacological Assessments for Various Applications
Acetamide derivatives, including N-(3-Bromo-4-methoxyphenyl)acetamide, have been explored for various pharmacological applications. These applications range from anticancer to antiviral activities, highlighting the versatility and potential of these compounds in medicinal chemistry (Havrylyuk et al., 2013).
Eigenschaften
IUPAC Name |
N-(3-bromo-4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6(12)11-7-3-4-9(13-2)8(10)5-7/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMGGBXHSUSZFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00989280 | |
| Record name | N-(3-Bromo-4-methoxyphenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00989280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(3-Bromo-4-methoxyphenyl)acetamide | |
CAS RN |
6943-73-3 | |
| Record name | NSC54782 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-Bromo-4-methoxyphenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00989280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-bromo-4-methoxyphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

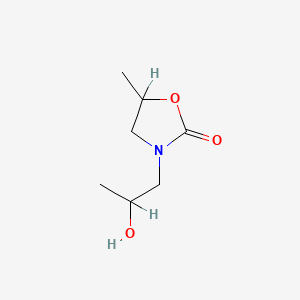
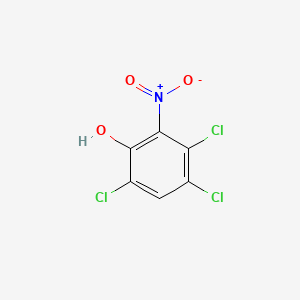
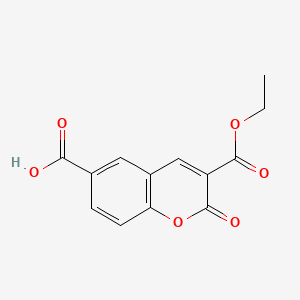
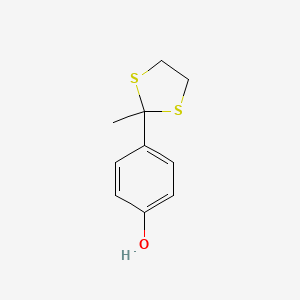
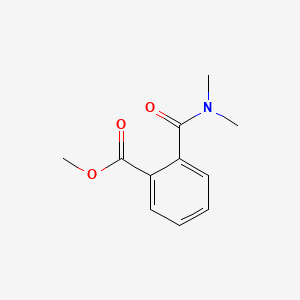
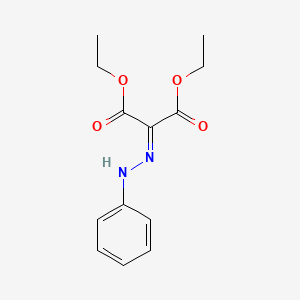
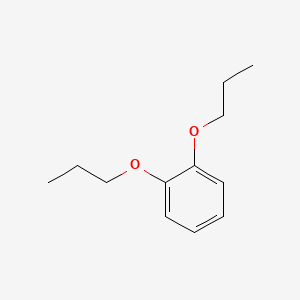
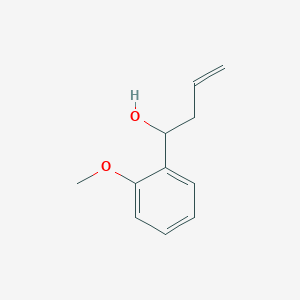
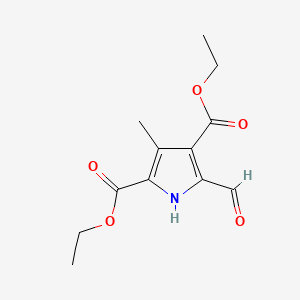
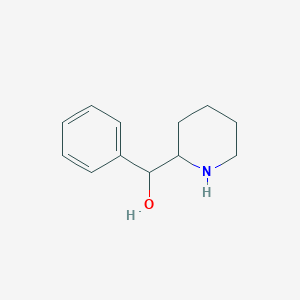
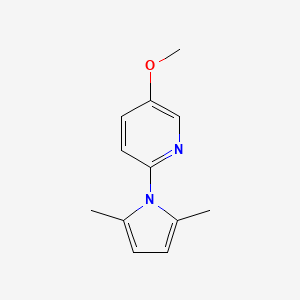
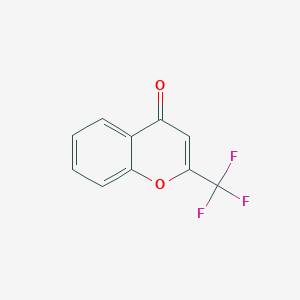
![5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B1595725.png)
